3'-Chloro-biphenyl-3-methanamine
Description
Overview of Biphenyl (B1667301) Methanamine Scaffolds in Modern Chemical Research
Biphenyl scaffolds are fundamental structural backbones in synthetic organic chemistry and are present in numerous medicinally active compounds and natural products. bohrium.comnih.govrsc.org For decades, these structures have been recognized for providing a versatile and rigid platform that can be systematically modified to develop molecules with specific functions. rsc.orgresearchgate.net The biphenyl moiety is a core component in a wide array of pharmacologically significant compounds and is considered a "privileged scaffold" in drug discovery. doaj.orgnih.gov
The functionalization of the basic biphenyl structure is crucial, as the parent biphenyl molecule is neutral and requires the introduction of active groups to engage in chemical reactions or biological interactions. arabjchem.org The addition of a methanamine group creates a biphenyl methanamine scaffold. This modification is significant because the amine group can serve as a key pharmacophore, interacting with biological targets, or as a versatile synthetic handle for constructing more complex molecules. For instance, researchers have developed derivatives of (2-(Benzyloxy)phenyl)methanamine as potent and selective enzyme inhibitors. researchgate.net
The applications for biphenyl derivatives are diverse, extending beyond medicine into materials science. bohrium.comresearchgate.netarabjchem.org They are used as building blocks for liquid crystals, fluorescent layers in Organic Light-Emitting Diodes (OLEDs), and organic semiconductors. rsc.orgarabjchem.org Research into biphenyl enamines, which are structurally related to methanamines, has shown their potential as charge-transporting materials for applications in solar cells and other optoelectronic devices. nih.govbohrium.com The wide range of biological activities associated with biphenyl scaffolds includes anti-inflammatory, antihypertensive, anticancer, and antimicrobial properties. rsc.orgdoaj.org
Rationale for Focused Investigation on 3'-Chloro-biphenyl-3-methanamine
While specific research dedicated exclusively to this compound is not extensively published, the rationale for its investigation can be inferred from the well-established principles of medicinal and synthetic chemistry. The compound's structure combines three key features: the biphenyl core, a methanamine group, and a chloro substituent.
The chloro-substituent is particularly important for modulating a molecule's properties. In drug design, halogen atoms like chlorine can enhance binding affinity through halogen bonding, increase lipophilicity (which affects cell membrane permeability), and block sites of metabolic degradation, thereby improving the compound's pharmacokinetic profile. The specific placement of the chlorine at the 3'-position influences the electronic distribution across the biphenyl system. The study of related chlorinated biphenyls, such as for their metabolism or antimicrobial activity, underscores the interest in how chlorination impacts biological function. nih.govnih.gov
Therefore, this compound is a logical target for synthesis and study. It is likely synthesized as part of a chemical library to be screened for various biological activities or to serve as a key intermediate in the construction of more complex, high-value molecules.
Historical Development and Evolution of Biphenyl Chemistry Relevant to the Compound
The ability to synthesize and study a specific molecule like this compound is the culmination of over a century of developments in synthetic organic chemistry. bohrium.com The history of creating the core biphenyl structure dates back to the mid-19th century. nih.govrsc.org
Early methods for forming the carbon-carbon bond between two phenyl rings included the Wurtz-Fittig reaction, which was first reported for C(sp³)–C(sp³) bonds in 1855 and extended to aryl halides around 1862. nih.govrsc.org Another classical method is the Ullmann reaction, discovered in 1901, which uses copper to couple two aryl halide molecules. nih.govarabjchem.org While foundational, these early methods often required harsh conditions and had limitations regarding the types of functional groups that could be present on the rings.
The modern era of biphenyl synthesis has been dominated by transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency, selectivity, and functional group tolerance. Key reactions that are now standard for constructing biphenyl scaffolds include:
Suzuki-Miyaura Coupling: Employs a palladium catalyst to couple an aryl halide with an aryl boronic acid. bohrium.comrsc.org
Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. nih.govrsc.org
Stille Coupling: Uses a palladium catalyst to couple an organohalide with an organotin compound. bohrium.comnih.gov
Kumada Coupling: A cross-coupling reaction between a Grignard reagent and an organohalide, typically catalyzed by nickel or palladium. bohrium.comnih.gov
Once the biphenyl core is formed, further functionalization is required to introduce groups like the chloro and methanamine moieties. Reactions such as electrophilic aromatic substitution can be used to add a chlorine atom, while processes like chloromethylation followed by amination can install the methanamine group. rsc.org The evolution of these powerful and versatile synthetic tools has made complex biphenyl derivatives like this compound readily accessible for research and development. rsc.org
Key Synthetic Reactions in Biphenyl Chemistry
| Reaction Name | Year of Discovery/Development | Description |
|---|---|---|
| Wurtz-Fittig Reaction | c. 1862 | Coupling of an aryl halide with an alkyl halide in the presence of sodium metal. nih.govrsc.org |
| Ullmann Reaction | 1901 | Copper-catalyzed coupling of two aryl halides. nih.govarabjchem.org |
| Kumada Coupling | 1972 | Nickel or palladium-catalyzed cross-coupling of a Grignard reagent with an organohalide. bohrium.comnih.gov |
| Negishi Coupling | 1977 | Nickel or palladium-catalyzed cross-coupling of an organozinc compound with an organohalide. nih.govrsc.org |
| Suzuki-Miyaura Coupling | 1979 | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. bohrium.comrsc.org |
| Stille Coupling | 1978 | Palladium-catalyzed cross-coupling of an organotin compound with an organohalide. bohrium.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
[3-(3-chlorophenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQBWKWQAXWLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro Biphenyl 3 Methanamine and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the Biphenyl (B1667301) Methanamine Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.net For 3'-Chloro-biphenyl-3-methanamine, the primary disconnections involve breaking the bonds to the key functional groups: the C-N bond of the methanamine and the C-C bond of the biphenyl linkage.
A logical retrosynthetic strategy would first disconnect the amine group, leading back to a biphenyl precursor with a suitable functional group for conversion to the methanamine. A common precursor for a primary amine is a nitrile group, which can be readily reduced. This leads to 3'-chloro-biphenyl-3-carbonitrile as a key intermediate.
The next critical disconnection is the biphenyl C-C bond. This disconnection yields two simpler aromatic precursors: a 3-substituted phenyl ring and a 3-chlorophenyl ring. The choice of substituents on these precursor rings depends on the specific synthetic method to be employed for the biphenyl formation. For instance, in a Suzuki-Miyaura coupling, one precursor would be a boronic acid or ester, and the other would be a halide.
Classical Synthetic Routes to Biphenyl Systems and Amine Functionalities
While modern catalytic methods often offer higher efficiency and milder conditions, classical methods for forming biphenyl systems and introducing amine functionalities remain relevant and instructive.
Friedel-Crafts Reactions for Biphenyl Formation
The Friedel-Crafts reaction, developed in 1877, is a fundamental method for attaching substituents to aromatic rings. wikipedia.org While not a direct method for biphenyl synthesis from two separate aryl rings, Friedel-Crafts acylation can be used to introduce a carbonyl group onto a biphenyl scaffold, which can then be further functionalized. nih.govacs.org For example, biphenyl can be acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. nih.gov However, this method is generally more applicable to the functionalization of a pre-formed biphenyl system rather than its primary construction. The synthesis of di-tert-butyl biphenyl via a Friedel-Crafts reaction has been demonstrated as a laboratory procedure. youtube.com
A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. youtube.com Acylation, however, is generally more reliable as the acylium ion is less prone to rearrangement. nih.govyoutube.com
Reduction Methodologies for Amine Introduction
The introduction of the methanamine group in this compound can be achieved through the reduction of a nitrile precursor. Several reducing agents and methods are available for this transformation.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.ukmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk While effective, LiAlH₄ is a strong and somewhat hazardous reagent. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own. masterorganicchemistry.com
Catalytic hydrogenation is another widely used method for nitrile reduction. studymind.co.uk This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.ukstudymind.co.uk This method is often preferred in industrial settings due to the lower cost and safer handling of the reagents compared to LiAlH₄. studymind.co.uk
More recently, milder and more selective methods have been developed. For instance, ammonia (B1221849) borane (B79455) has been shown to reduce a wide range of nitriles to primary amines under thermal conditions without the need for a catalyst. acs.org Another approach involves the use of samarium diiodide (SmI₂), which offers excellent functional group tolerance. organic-chemistry.org
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride | 1. LiAlH₄ in dry ether2. Dilute acid | Anhydrous | Powerful reducing agent | Hazardous, reacts with protic solvents |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, or Ni) | Elevated temperature and pressure | Industrially preferred, less hazardous | Requires specialized equipment for handling hydrogen gas |
| Ammonia Borane | NH₃BH₃ | Thermal | Catalyst-free, environmentally benign | May require elevated temperatures |
| Samarium Diiodide | SmI₂ | Mild | Excellent functional group tolerance | Stoichiometric reagent |
Modern Catalytic Approaches for this compound Synthesis
Transition metal-catalyzed cross-coupling reactions have become the cornerstone of modern organic synthesis for the construction of C-C bonds, including the biphenyl linkage. researchgate.netrsc.org These methods offer high efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Ullmann, Kumada)
Several named reactions are pivotal for the synthesis of biphenyl derivatives. The choice of reaction often depends on the availability of starting materials and the desired functional group compatibility.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most widely used methods for biphenyl synthesis due to the mild reaction conditions and the commercial availability and stability of boronic acids. libretexts.org For the synthesis of this compound, this could involve the coupling of (3-cyanophenyl)boronic acid with 1-chloro-3-iodobenzene, followed by reduction of the nitrile. The Suzuki-Miyaura reaction has been successfully used to synthesize sterically hindered polychlorinated biphenyl derivatives. nih.gov An aminative version of the Suzuki-Miyaura coupling has also been developed, which directly forms diaryl amines. researchgate.net
Negishi Coupling: This reaction couples an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org It is known for its high yields and mild reaction conditions. acs.orgacs.org The Negishi coupling is compatible with a wide range of functional groups and has been used to form biphenyls at the periphery of complex molecules. nih.gov
Ullmann Reaction: This is a classic method that involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. vedantu.comiitk.ac.in While traditionally requiring harsh conditions (high temperatures), modern variations have been developed that proceed under milder conditions. The Ullmann reaction is particularly useful for the synthesis of symmetrical biphenyls. vedantu.com For unsymmetrical biphenyls, a modified approach is necessary.
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a cost-effective choice for the synthesis of unsymmetrical biaryls. organic-chemistry.org The reaction is often carried out in solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org
| Coupling Reaction | Organometallic Reagent | Organohalide | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron (Boronic acid/ester) | Aryl/Vinyl Halide/Triflate | Palladium | Mild conditions, stable reagents, high functional group tolerance. libretexts.org |
| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halide | Nickel or Palladium | High yields, mild conditions, good functional group tolerance. wikipedia.org |
| Ullmann | Aryl Halide (homocoupling) | Aryl Halide | Copper | Classic method, good for symmetrical biphenyls. vedantu.com |
| Kumada | Grignard Reagent (Organomagnesium) | Aryl/Vinyl Halide | Nickel or Palladium | Cost-effective, one of the first cross-coupling methods. organic-chemistry.org |
Palladium catalysts are central to many modern cross-coupling reactions for biphenyl synthesis. researchgate.net The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., a substituted bromobenzene (B47551) or iodobenzene) to form a Pd(II) intermediate.
Transmetalation: The organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of these palladium-catalyzed reactions can be significantly influenced by the choice of ligands on the palladium catalyst. Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. nih.gov The mechanism can sometimes involve higher oxidation states of palladium, such as Pd(III), particularly when single-electron oxidants are used. nih.gov
Palladium-Catalyzed C-N Cross-Coupling for Amine Formation
The formation of the aminomethyl group on the biphenyl scaffold can be envisioned through a palladium-catalyzed C-N cross-coupling reaction, a cornerstone of modern organic synthesis. While a direct synthesis of this compound via this method from a pre-formed biphenyl system is not explicitly detailed in the reviewed literature, the principles of the Buchwald-Hartwig amination can be applied. This would typically involve the reaction of a (3'-chloro-[1,1'-biphenyl]-3-yl)methyl halide or sulfonate with a suitable nitrogen source.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and has been extensively developed. prepchem.comnih.govresearchgate.net The reaction generally employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and often dictates the efficiency and scope of the reaction. Bulky, electron-rich phosphine ligands are commonly used to facilitate the catalytic cycle. prepchem.com
A plausible synthetic route would first involve the synthesis of a suitable precursor, such as 3-(bromomethyl)-3'-chlorobiphenyl. This precursor could then be subjected to a palladium-catalyzed amination with an ammonia equivalent or a protected amine. For instance, the coupling of the bromomethyl derivative with a nitrogen nucleophile like benzophenone (B1666685) imine, followed by hydrolysis, would yield the primary amine. Alternatively, direct amination using ammonia or its salts can be challenging but has been reported under specific conditions. rsc.org
A hypothetical palladium-catalyzed amination for the final step in the synthesis of this compound is presented in the table below, based on typical conditions for Buchwald-Hartwig reactions. chemspider.com
Table 1: Hypothetical Palladium-Catalyzed Amination for this compound Synthesis
| Parameter | Value |
| Starting Material | 3-(Bromomethyl)-3'-chlorobiphenyl |
| Reagent | Ammonia (or ammonia surrogate) |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | A bulky, electron-rich phosphine (e.g., XPhos, SPhos) |
| Base | A non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) |
| Solvent | Anhydrous toluene (B28343) or dioxane |
| Temperature | 80-110 °C |
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound, where the aminomethyl-substituted phenyl ring introduces a stereocenter, would require stereoselective synthetic methods. While no specific examples for this particular compound are available, general strategies for the stereoselective synthesis of chiral benzylic amines can be considered.
One common approach is the asymmetric reduction of a corresponding imine precursor. For example, the condensation of 3'-chloro-biphenyl-3-carbaldehyde with a chiral amine, followed by diastereoselective reduction and subsequent removal of the chiral auxiliary, could provide the enantiomerically enriched target amine.
Alternatively, the asymmetric hydrogenation of an enamine derived from 3'-chloro-biphenyl-3-carbaldehyde, using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine ligands), could be a viable route. Furthermore, enzymatic transamination of 3'-chloro-biphenyl-3-carbaldehyde using a stereoselective transaminase enzyme represents a modern and green approach to chiral amine synthesis.
Green Chemistry Principles and Sustainable Synthesis of this compound
Traditional Suzuki couplings often utilize organic solvents. A greener alternative is the use of aqueous solvent systems. prepchem.comnih.govresearchgate.net The use of water as a solvent not only reduces the environmental impact but can also in some cases enhance reaction rates. The development of water-soluble ligands and palladium catalysts has been instrumental in advancing aqueous Suzuki couplings.
Another green aspect is the potential for catalyst recycling. Heterogenizing the palladium catalyst on a solid support allows for its easy separation from the reaction mixture and subsequent reuse, reducing heavy metal waste.
Total Synthesis and Fragment Coupling Strategies
The total synthesis of this compound can be strategically designed using a fragment coupling approach. The most logical disconnection is at the biphenyl C-C bond, suggesting a Suzuki-Miyaura cross-coupling reaction as the key step.
This strategy involves the synthesis of two key fragments: a substituted phenylboronic acid (or ester) and a substituted aryl halide. For the synthesis of this compound, two primary fragment coupling strategies can be envisioned:
Strategy A: Coupling of (3-chlorophenyl)boronic acid with a (3-(aminomethyl)phenyl) halide. Strategy B: Coupling of a (3-aminomethylphenyl)boronic acid with a 1-chloro-3-halobenzene.
Strategy A appears more practical as it avoids carrying the potentially reactive aminomethyl group through the boronic acid synthesis and coupling reaction. A more robust approach within Strategy A would involve coupling (3-chlorophenyl)boronic acid with a more stable precursor such as 3-bromobenzonitrile (B1265711) or 3-bromobenzaldehyde.
The resulting 3'-chloro-biphenyl-3-carbonitrile or 3'-chloro-biphenyl-3-carbaldehyde could then be converted to the target amine. The nitrile can be reduced to the primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The aldehyde can be converted to the amine via reductive amination, where it is first condensed with ammonia to form an imine, which is then reduced in situ.
A plausible total synthesis route is outlined below:
Suzuki-Miyaura Coupling: Reaction of (3-chlorophenyl)boronic acid with 3-bromobenzonitrile using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/water) to yield 3'-chloro-biphenyl-3-carbonitrile.
Nitrile Reduction: Reduction of the resulting nitrile with a reagent like LiAlH₄ in an ethereal solvent, followed by aqueous workup, to afford this compound.
This fragment coupling strategy offers a convergent and flexible approach to the synthesis of this compound and its derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Chloro Biphenyl 3 Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3'-Chloro-biphenyl-3-methanamine, a combination of one-dimensional and two-dimensional NMR experiments is employed to achieve an unambiguous assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling interactions of the protons. The aromatic region of the spectrum is expected to be complex due to the presence of two phenyl rings. The protons on the two rings will exhibit distinct chemical shifts and coupling patterns based on their substitution. The protons of the aminomethyl group (-CH₂NH₂) would appear as a characteristic signal, with its chemical shift influenced by the electron-withdrawing nature of the biphenyl (B1667301) system and the solvent used.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments in this compound. The spectrum will display distinct signals for the carbon atom of the methanamine group, the two ipso-carbons of the biphenyl linkage, the carbon atom bearing the chlorine substituent, and the remaining aromatic carbons. The chemical shifts of these carbons provide valuable insight into the electronic structure of the molecule. For instance, the carbon atom attached to the electronegative chlorine atom is expected to be deshielded and resonate at a downfield chemical shift.
Due to the lack of publicly available, experimentally-derived ¹H and ¹³C NMR data specifically for this compound, a detailed data table and in-depth analysis of specific chemical shifts and coupling constants cannot be provided at this time.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unravel the intricate coupling networks and establish definitive proton-carbon correlations, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling relationships within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity of protons on each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for establishing the connectivity between the two phenyl rings and the methanamine substituent, as it can show correlations between the benzylic protons and the carbons of the biphenyl core.
A comprehensive analysis based on these 2D NMR techniques would provide a complete and unambiguous assignment of the molecular structure of this compound. However, specific experimental 2D NMR data for this compound is not currently available in the public domain.
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁷Cl.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of the amino group (•NH₂) to form a stable benzylic cation. Another prominent fragmentation pathway could involve the cleavage of the C-C bond between the two phenyl rings. The presence of the chlorine atom on one of the rings would influence the relative abundance of the resulting fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precise mass measurement allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula. Currently, specific HRMS data for this compound is not readily accessible in scientific literature.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene (B1212753) group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range, and the C-Cl stretching vibration would be expected in the lower frequency region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the biphenyl core. The symmetric N-H stretching vibration would also be Raman active.
Without experimental IR and Raman spectra, a detailed table of vibrational frequencies and their assignments for this compound cannot be compiled.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis
UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic structure and chromophoric properties of molecules. The biphenyl system in this compound constitutes the primary chromophore.
The UV absorption spectra of chlorinated biphenyls have been studied, revealing that the position and intensity of the absorption bands are highly dependent on the degree and position of chlorine substitution. nih.gov Generally, increasing chloro substitution leads to a bathochromic (red) shift of the main absorption band. nih.gov However, substitution at the ortho positions can cause a hypsochromic (blue) shift due to steric hindrance, which forces the phenyl rings out of planarity and reduces conjugation. nih.gov
Fluorescence spectroscopy provides further insights into the excited state properties. The introduction of substituents can significantly impact the fluorescence quantum yield and lifetime. For instance, the presence of a chlorine atom can influence the excited state relaxation processes. researchgate.net
Table 3: Predicted Electronic Absorption and Emission Properties for this compound
| Spectroscopic Parameter | Expected Range/Observation | Notes |
| λmax (UV-Vis Absorption) | 250 - 290 nm | The exact maximum will be influenced by the chloro and methanamine substituents. |
| Molar Absorptivity (ε) | High | Characteristic of π-π* transitions in the biphenyl chromophore. |
| Emission Wavelength (Fluorescence) | Dependent on solvent polarity | Stokes shift is expected. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | Can be influenced by the heavy atom effect of chlorine. |
This data is predictive and based on the analysis of similar molecular structures. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is a critical parameter as it dictates the degree of π-conjugation between the rings.
Table 4: Representative Crystallographic Parameters for a Hypothetical Crystal of this compound
| Parameter | Expected Value/System | Notes |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |
| Space Group | P2₁/c or similar | Centrosymmetric space groups are common for racemic mixtures. |
| Dihedral Angle (between phenyl rings) | 40° - 60° | Influenced by crystal packing forces and intramolecular steric effects. |
| Key Bond Lengths (Å) | C-Cl: ~1.74, C-N: ~1.47, C-C (inter-ring): ~1.49 | These are typical values for such bonds. |
This data is hypothetical and based on trends observed in similar crystallized organic compounds.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD)) for Chiral Derivatives
Should this compound be resolved into its enantiomers, or if chiral derivatives are synthesized, chiroptical spectroscopy would be essential for their stereochemical characterization. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with positive and negative peaks, is highly sensitive to the absolute configuration of the molecule.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength.
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, providing stereochemical information from the vibrational transitions of the molecule.
The synthesis and chiroptical properties of other chiral biphenyl and helicene compounds have been reported, demonstrating the power of these techniques in assigning absolute configurations and studying conformational chirality. nih.govresearchgate.net For a chiral derivative of this compound, the biphenyl unit would act as a chiral chromophore, giving rise to characteristic ECD signals.
Chemical Reactivity and Transformation Pathways of 3 Chloro Biphenyl 3 Methanamine
Reactions Involving the Primary Amine Functionality
The primary amine group in 3'-Chloro-biphenyl-3-methanamine is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and the formation of imines and amides. These reactions are fundamental in modifying the structure and properties of the parent molecule.
Acylation and Sulfonylation Reactions
Primary amines readily undergo acylation with acyl chlorides or anhydrides to form amides. fishersci.itlibretexts.org This reaction, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct, is a common method for synthesizing N-substituted amides. libretexts.org Similarly, sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to yield a sulfonamide. These reactions are crucial for introducing acyl and sulfonyl groups, which can significantly alter the biological and chemical properties of the molecule.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product Type |
| Primary Amine | Acyl Chloride | N-Substituted Amide |
| Primary Amine | Anhydride | N-Substituted Amide |
| Primary Amine | Sulfonyl Chloride | Sulfonamide |
Alkylation and Reductive Amination
Alkylation of primary amines can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. However, direct alkylation with alkyl halides can be difficult to control and may result in overalkylation. harvard.edu
A more controlled and widely used method for amine alkylation is reductive amination. harvard.eduorganic-chemistry.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.edugoogle.com Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). harvard.edu This method is highly efficient and tolerates a wide range of functional groups. harvard.edugoogle.com
Formation of Imines, Amides, and Related Derivatives
The reaction of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The pH of the reaction is a critical factor, with optimal rates typically observed in weakly acidic conditions (around pH 4-5). libretexts.orglibretexts.org
Amide derivatives can be synthesized through the reaction of the primary amine with carboxylic acids. This transformation often requires the use of coupling reagents to activate the carboxylic acid. fishersci.itnih.gov Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form a highly reactive O-acylisourea intermediate. fishersci.it Alternatively, phosphonium (B103445) salt-based reagents can also be employed for efficient amide bond formation. nih.govresearchgate.net
Reactivity of the Biphenyl (B1667301) Core
The biphenyl core of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the aminomethyl group and the chlorine atom, will influence the position of further substitution.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds, allowing for the introduction of various functional groups onto the aromatic rings. libretexts.orglibretexts.org Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and acylation. libretexts.org
The substituents on the biphenyl rings of this compound will direct incoming electrophiles to specific positions. The aminomethyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects will determine the regioselectivity of the substitution. For instance, in the sulfonation of polychlorinated biphenyls, the position of the incoming sulfo group is influenced by the existing chlorine atoms. researchgate.net In biphenyl itself, electrophilic attack generally occurs at the ortho and para positions. youtube.com
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Halogenation | Cl₂, FeCl₃ or AlCl₃ | Cl⁺ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | RCO⁺ |
Nucleophilic Aromatic Substitution with Chlorine Moiety (if applicable)
Nucleophilic aromatic substitution (SNAAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In the case of this compound, the chlorine atom can potentially act as a leaving group in a nucleophilic aromatic substitution reaction. However, the success of such a reaction would depend on the presence of sufficiently activating groups on the same aromatic ring and the strength of the incoming nucleophile. Without strong electron-withdrawing groups, nucleophilic aromatic substitution on an unactivated aryl chloride is generally difficult to achieve. masterorganicchemistry.com
Oxidative and Reductive Transformations of the Aromatic Rings
The biphenyl core of this compound is susceptible to both oxidative and reductive transformations, which can significantly alter the molecule's structure and properties.
Oxidative Transformations:
Oxidative reactions can lead to the formation of hydroxylated derivatives or even ring cleavage products. For instance, fungal-mediated oxidation of chlorinated biphenyls has been shown to initially hydroxylate the non-halogenated ring, followed by cleavage to form muconic acid derivatives and corresponding lactones. researchgate.net While this specific study did not use this compound, the principles can be extrapolated. The presence of the electron-donating aminomethyl group and the electron-withdrawing chlorine atom will influence the regioselectivity of such oxidations.
Reductive Transformations:
Reductive processes can target the aromatic rings or the chloro substituent. Catalytic hydrogenation can lead to the saturation of one or both phenyl rings, yielding chloro-cyclohexyl-cyclohexyl derivatives. Alternatively, reductive dehalogenation can remove the chlorine atom, affording biphenyl-3-methanamine. The choice of catalyst and reaction conditions is crucial in directing the outcome of these reductions.
| Transformation | Reagents/Conditions | Potential Products |
| Oxidation | Fungal enzymes (e.g., from Trichosporon mucoides, Paecilomyces lilacinus) | Hydroxylated biphenyls, ring-opened products (e.g., muconic acid derivatives, lactones) |
| Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C), Reductive dehalogenation (e.g., NaBH₄, catalytic transfer hydrogenation) | Chloro-cyclohexyl-cyclohexyl derivatives, Biphenyl-3-methanamine |
Derivatization Strategies for Expanding the Chemical Space of this compound
The primary amine and the chloro-substituted biphenyl scaffold of this compound offer numerous handles for derivatization, enabling the exploration of a vast chemical space.
N-Alkylation and N-Acylation: The primary amine is readily alkylated or acylated to introduce a wide variety of substituents. For example, reductive amination with aldehydes or ketones can be employed to synthesize secondary and tertiary amines. Acylation with acid chlorides or anhydrides yields the corresponding amides. These reactions are fundamental in modifying the steric and electronic properties of the molecule.
Suzuki-Miyaura Cross-Coupling: The chloro group on the biphenyl ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This allows for the introduction of various aryl or vinyl groups at the 3'-position, significantly expanding the structural diversity of the biphenyl core.
Buchwald-Hartwig Amination: The chloro substituent can also be replaced with various amino groups through the Buchwald-Hartwig amination, providing access to a range of N-aryl derivatives.
| Derivatization Strategy | Reagents | Functional Group Targeted | Resulting Structure |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Primary amine | Secondary or tertiary amine |
| N-Acylation | Acid chlorides, Anhydrides | Primary amine | Amide |
| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst, Base | Chloro group | Aryl- or vinyl-substituted biphenyl |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Chloro group | N-Aryl biphenylamine |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Mechanism of Suzuki-Miyaura Coupling: The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. rsc.org The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex. rsc.org
Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond. rsc.org
Mechanism of Reductive Amination: This reaction typically proceeds in two steps:
Imine/Enamine Formation: The primary amine of this compound reacts with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate.
Reduction: The intermediate is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the alkylated amine. mdpi.com
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of this compound is influenced by its aromatic system and the presence of the chloro and aminomethyl substituents.
Photochemical Reactivity: Chlorinated biphenyls are known to undergo photochemical reactions, including dechlorination and the formation of radical cations upon photoirradiation. rsc.org The presence of the aminomethyl group, an electron-donating group, can influence the photophysics and photochemistry of the molecule, potentially facilitating photoinduced electron transfer processes. The specific photochemical pathways for this compound would require dedicated investigation but are likely to involve the cleavage of the C-Cl bond or reactions involving the aromatic rings.
Electrochemical Reactivity: The electrochemical properties of biphenyl derivatives are of interest for applications in materials science and catalysis. Cyclic voltammetry studies on related chloro-substituted biphenyl compounds have shown that both oxidation and reduction potentials are influenced by the position and number of chloro substituents. beilstein-journals.org The aminomethyl group in this compound would be expected to lower the oxidation potential, making the compound more susceptible to electrochemical oxidation compared to unsubstituted biphenyl. The reduction potential would be primarily associated with the reduction of the chlorinated biphenyl system.
| Property | Influencing Factors | Potential Outcomes |
| Photochemical Reactivity | UV irradiation, presence of photosensitizers | Dechlorination, formation of radical cations, photoinduced electron transfer |
| Electrochemical Reactivity | Applied potential, solvent, electrolyte | Oxidation of the aminomethyl group and/or biphenyl ring, reduction of the chloro-biphenyl system |
Theoretical and Computational Chemistry Studies on 3 Chloro Biphenyl 3 Methanamine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, Ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure and molecular properties of chemical compounds. arxiv.orgaps.org These methods have been successfully applied to analyze various organic molecules, offering accurate results on their geometry, spectroscopic features, and chemical reactivity. bhu.ac.inepstem.net For substituted biphenyl (B1667301) compounds, DFT calculations at levels like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost. sci-hub.senih.gov
In related chlorinated biphenyl compounds, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data from X-ray diffraction. sci-hub.se For instance, in a study of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the optimized parameters calculated via DFT showed a strong correlation with single-crystal XRD measurements. sci-hub.seresearchgate.net Conformational analysis would involve rotating the C-C bond connecting the two phenyl rings and the bonds in the methanamine side chain to identify the most stable conformer and the energy barriers between different conformations.
Table 1: Comparison of Selected Theoretical Bond Parameters for a Related Chlorinated Compound Data derived from studies on structurally similar molecules to illustrate typical computational outputs.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Length | C-Cl | ~1.75 Å |
| C-N | ~1.46 Å | |
| Phenyl C-C | ~1.39 Å | |
| Biphenyl C-C | ~1.49 Å | |
| Bond Angle | C-C-Cl | ~119° |
| C-C-N | ~110° | |
| Dihedral Angle | Phenyl-Phenyl | Varies (e.g., ~40-50°) |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. sci-hub.se The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For chloro-substituted aromatic compounds, the HOMO is typically distributed over the phenyl rings, while the LUMO may be localized across the π-system, including the substituent groups. nih.govresearchgate.net In a study on a related imine, (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methoxyphenol, the HOMO-LUMO energy gap was calculated to be 4.069 eV, providing insight into its electronic properties. scienceopen.com The analysis of 3'-Chloro-biphenyl-3-methanamine would similarly reveal how the chloro and methanamine substituents influence the electron distribution and reactivity of the biphenyl core.
Table 2: Calculated Frontier Orbital Energies for a Related Chloro-Aromatic Compound Illustrative data from a computational study on (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methoxyphenol. scienceopen.com
| Parameter | Energy (eV) |
| HOMO Energy | -6.270 |
| LUMO Energy | -2.201 |
| Energy Gap (ΔE) | 4.069 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. scienceopen.comresearchgate.net The MEP surface displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. bhu.ac.inresearchgate.net
For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and the chlorine atom due to their high electronegativity. scienceopen.com Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential. bhu.ac.in This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are key to the molecule's behavior in a biological system. sci-hub.se
Computational Studies of Reaction Mechanisms and Transition States
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent. biointerfaceresearch.com An MD simulation of this compound in a solvent like water would reveal its flexibility, particularly the rotation around the biphenyl bond, and how solvent molecules arrange themselves around it. These simulations are useful for understanding how the molecule behaves in a physiological environment, which is crucial for predicting properties like solubility and membrane permeability. biointerfaceresearch.com While specific MD studies on this compound were not found, the methodology is routinely applied to similar small molecules to assess their stability and interactions with biological targets like proteins. researchgate.net
In Silico Approaches to Structure-Activity Relationship (SAR) Prediction and Ligand-Target Interactions
In silico methods are instrumental in modern drug discovery for predicting the biological activity of compounds and understanding their interactions with protein targets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a compound like this compound, a QSAR model could be developed using descriptors derived from its structure (e.g., hydrophobicity, electronic properties, size) to predict its potential efficacy or toxicity. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. niscpr.res.in This method could be used to screen this compound against various protein targets to identify potential biological activities. For example, docking studies on 3-chlorobenzamide, a related structure, identified potential interactions with cancer-related proteins, showing binding affinities comparable to standard drugs. niscpr.res.in Similar docking studies could hypothesize how this compound might fit into the binding pocket of a receptor, identifying key interactions like hydrogen bonds or π-π stacking that stabilize the complex. nih.gov
Chemoinformatics and Virtual Screening for Analogues
Chemoinformatics and virtual screening are powerful computational tools that have become indispensable in modern drug discovery and development. These methodologies allow for the large-scale analysis of chemical compounds and the identification of potential drug candidates from vast virtual libraries. While specific chemoinformatics and virtual screening studies on this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its chemical properties and to explore its analogue space for various potential applications.
The core of chemoinformatics lies in the quantitative description of molecules using numerical values known as molecular descriptors. These descriptors can capture various aspects of a molecule's structure and properties, including its topology, electronic distribution, and hydrophobicity. For this compound, a range of these descriptors can be calculated to profile its "drug-likeness" and potential for interaction with biological targets.
Calculated Physicochemical Properties and Molecular Descriptors
Based on its structure, several key physicochemical properties and molecular descriptors for this compound can be estimated using computational models. These parameters are crucial for predicting the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).
| Property/Descriptor | Predicted Value | Significance |
| Molecular Weight | 217.69 g/mol | Influences size-related properties and diffusion. |
| LogP (Octanol-Water Partition Coefficient) | 3.5 (approx.) | Indicates hydrophobicity and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Relates to hydrogen bonding potential and cell permeability. |
| Number of Hydrogen Bond Donors | 1 | The amine group can donate a hydrogen bond. |
| Number of Hydrogen Bond Acceptors | 1 | The nitrogen atom can accept a hydrogen bond. |
| Rotatable Bonds | 2 | Indicates molecular flexibility. |
Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm used. They provide a theoretical profile of the compound's basic chemical characteristics.
Virtual Screening for Analogues
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.
In the absence of a defined biological target for this compound, a ligand-based virtual screening approach would be the most logical starting point for identifying functional analogues. This method relies on the principle of molecular similarity, which states that structurally similar molecules are likely to have similar biological activities.
A typical workflow for a ligand-based virtual screening campaign to find analogues of this compound would involve:
Reference Structure: Using this compound as the query molecule.
Database Selection: Choosing large chemical databases to screen, such as ZINC, ChEMBL, or Enamine REAL.
Similarity Metric: Employing a similarity metric, such as the Tanimoto coefficient, to compare the fingerprint of the reference molecule to all other molecules in the database.
Hit Selection and Filtering: Selecting the top-scoring molecules based on their similarity score and then filtering them based on desirable physicochemical properties (e.g., Lipinski's Rule of Five) to ensure drug-likeness.
For instance, studies on other biphenyl-containing compounds have successfully utilized these methods. Research on biphenyl-based NMDA receptor modulators has demonstrated the use of virtual screening to identify lead compounds, which were then chemically optimized to improve their potency. bohrium.comnih.gov Similarly, shape-based virtual screening has been employed to identify inhibitors for various enzymes, a technique that could be applied to find analogues of this compound with specific functionalities. nih.gov
Potential Analogues and Their Properties
A virtual screening campaign would likely identify a diverse set of analogues. The structural variations could include modifications at several positions:
Substitution on the Phenyl Rings: Introducing different functional groups (e.g., hydroxyl, methoxy, nitro) at various positions on either of the two phenyl rings could modulate the electronic properties and binding interactions.
Modification of the Methanamine Group: The primary amine could be derivatized to secondary or tertiary amines, or replaced with other functional groups to alter its basicity and hydrogen bonding capacity.
Alteration of the Biphenyl Linkage: The linkage between the two phenyl rings could be modified to explore different conformational possibilities.
The following table provides a hypothetical set of analogues that could be identified through virtual screening and their predicted properties, illustrating the diversity that can be explored computationally.
| Analogue | Structural Modification | Predicted Change in Property | Potential Impact |
| 4'-Fluoro-biphenyl-3-methanamine | Replacement of chlorine with fluorine | Decreased lipophilicity, altered electronic profile | May improve metabolic stability and binding selectivity. |
| 3'-Chloro-biphenyl-3-carboxylic acid | Replacement of methanamine with a carboxylic acid | Increased polarity, introduction of a hydrogen bond donor/acceptor | Could target different biological macromolecules. |
| N-methyl-(3'-Chloro-biphenyl-3-yl)methanamine | Methylation of the amine | Increased lipophilicity, loss of a hydrogen bond donor | May enhance cell permeability but alter binding interactions. |
| 3'-Hydroxy-biphenyl-3-methanamine | Replacement of chlorine with a hydroxyl group | Increased polarity, addition of a hydrogen bond donor/acceptor | Could introduce new points of interaction with a target. |
Note: The potential impacts listed are speculative and would require experimental validation. This table serves to illustrate the types of structural and property modulation achievable through analogue design.
Applications of 3 Chloro Biphenyl 3 Methanamine in Synthetic Chemistry and Bioactive Molecule Design
3'-Chloro-biphenyl-3-methanamine as a Key Building Block in Organic Synthesis
The unique combination of a primary amine, a chloro-substituent, and a biphenyl (B1667301) framework makes this compound a valuable starting material in organic synthesis. Its structural features allow for its use as a scaffold for diverse molecular families, a precursor to specialized ligands, and an intermediate in the assembly of complex organic molecules.
Scaffold for the Construction of Diverse Heterocyclic Systems
The primary amine group of this compound is a key functional handle for the synthesis of nitrogen-containing heterocycles, a class of compounds with vast applications in materials science and medicine. The general reactivity of primary amines allows this building block to be incorporated into various heterocyclic cores through well-established synthetic methodologies.
For instance, the amine can serve as a crucial nucleophile in condensation reactions to form important heterocyclic systems like benzodiazepines and quinazolines. The synthesis of 1,4-benzodiazepines, a core structure in many anxiolytic drugs, often involves the cyclization of an N-substituted 2-aminobenzophenone (B122507) or the reaction between a 2-aminobenzophenone and an amino acid derivative. google.comvt.eduresearchgate.net The this compound could be envisioned as a precursor to a key intermediate in these syntheses, where the aminomethyl group is incorporated into the diazepine (B8756704) ring.
Similarly, quinazolines and their derivatives, which exhibit a broad spectrum of biological activities, can be prepared through multi-component reactions where an amine is a key reactant. rsc.org Copper-catalyzed three-component reactions, for example, can construct the quinazoline (B50416) skeleton from simple starting materials, including an amine source. rsc.org The structure of this compound makes it a suitable candidate for such transformations, potentially leading to novel quinazoline derivatives bearing a 3'-chloro-biphenyl moiety. The synthesis of polycyclic uracil (B121893) derivatives, another class of important heterocycles, has also been achieved through multi-step sequences involving cyclization reactions where an amine could play a role. beilstein-journals.orgnih.gov
Precursor for Ligands in Organometallic Catalysis
The field of organometallic catalysis heavily relies on the rational design of ligands that can tune the reactivity, selectivity, and stability of a metal center. The biphenyl scaffold is a common feature in highly effective phosphine (B1218219) ligands, such as the Buchwald-type ligands, which are known to facilitate a wide range of cross-coupling reactions. cmu.edu These ligands leverage the steric bulk and electronic properties of the biphenyl group to promote crucial steps in the catalytic cycle, like oxidative addition and reductive elimination.
While this compound is an amine rather than a phosphine, it holds significant potential as a precursor for new ligand types. The primary amine itself can act as a ligand for transition metals like copper or palladium. nih.govresearchgate.net More elaborately, the amine group provides a reactive site for the introduction of other coordinating groups, allowing for the synthesis of bidentate or polydentate ligands. For example, the amine could be functionalized to incorporate phosphine, oxazoline, or other heteroatomic donors, creating a chelating ligand where the 3'-chloro-biphenyl group acts as a sterically-demanding and electronically-tuned backbone. Such ligands could find applications in various palladium-catalyzed reactions, including C-N and C-C bond-forming cross-coupling reactions. nih.gov
Intermediate in the Synthesis of Complex Organic Molecules
Beyond its role in forming heterocycles or ligands, this compound can serve as a key intermediate that is elaborated into more complex molecular structures. The presence of multiple reactive sites—the amine, the chloro-substituent, and the aromatic rings—allows for sequential and regioselective functionalization.
The amine group can be protected, allowing for chemistry to be performed on other parts of the molecule, and then deprotected for subsequent reactions. It can also be transformed into a wide array of other functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, could be employed to further modify the biphenyl core. nih.govresearchgate.net For example, the chlorine atom could be replaced with another group via a Suzuki coupling, or additional substituents could be installed on the aromatic rings through C-H activation/arylation methods. nih.gov
This step-wise approach allows for the construction of highly substituted biphenyl derivatives, which are common motifs in pharmaceuticals and advanced materials. The initial this compound structure provides a strategic starting point from which molecular complexity can be systematically built.
Exploration of this compound in Medicinal Chemistry Research
The biphenyl moiety is a well-established pharmacophore found in numerous approved drugs. Its ability to adopt a twisted conformation allows it to interact with protein binding sites in a three-dimensional manner. The addition of a chlorine atom and a methanamine group to this scaffold, as in this compound, creates a template ripe for exploration in medicinal chemistry.
Rational Design of Analogues and Derivatives for Biological Target Interaction Studies
Starting from a core scaffold like this compound, medicinal chemists can employ rational design strategies to create a library of analogues aimed at interacting with specific biological targets. The goal is to synthesize derivatives with modified structures to probe the binding pocket of a protein, such as an enzyme or a receptor, and to optimize interactions for improved potency and selectivity.
For example, derivatives of 2,3-benzodiazepines bearing a chlorophenyl group have been synthesized and evaluated as noncompetitive antagonists of AMPA receptors, which are implicated in various neurological disorders. nih.gov Similarly, hybrid molecules combining benzodiazepine (B76468) and 1,2,3-triazole scaffolds have been designed as selective inhibitors of butyrylcholinesterase, a target relevant to Alzheimer's disease. nih.gov
Following these principles, analogues of this compound could be designed by:
Modifying the amine group: Acylating, alkylating, or sulfonating the primary amine to introduce different substituents that can form new hydrogen bonds or hydrophobic interactions within a binding site.
Varying the position or nature of the halogen: Moving the chlorine atom to other positions on the phenyl ring (e.g., 2' or 4') or replacing it with other halogens (F, Br) or different electron-withdrawing groups to modulate electronic properties and binding interactions.
Substituting the biphenyl rings: Adding further substituents to the aromatic rings to enhance binding affinity or to improve pharmacokinetic properties.
These rationally designed analogues would then be screened against a panel of biological targets to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Analysis for Modulating Biological Functionality
Once a lead compound showing activity against a biological target is identified, Structure-Activity Relationship (SAR) analysis becomes crucial for optimizing its properties. SAR studies involve systematically modifying the structure of the lead compound and measuring the effect of these changes on its biological activity (e.g., enzyme inhibition, receptor binding).
In the context of this compound derivatives, an SAR campaign would provide valuable insights. For instance, a study on benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors demonstrated how systematic structural changes affect inhibitory activity. nih.gov The study identified compounds with low micromolar IC₅₀ values and provided a preliminary SAR, guiding future design efforts. nih.gov
A hypothetical SAR study on a series of active compounds derived from this compound might involve the experiments and lead to the findings summarized in the tables below.
Table 1: Hypothetical SAR Study on Amine Modifications for Enzyme X Inhibition This table is a hypothetical representation for illustrative purposes.
| Compound ID | R-Group on Amine (–NH-R) | IC₅₀ (µM) | Key Observation |
| Lead-1 | -H (Primary Amine) | 15.2 | Baseline activity. |
| Lead-1a | -COCH₃ (Acetyl) | 5.8 | Acylation improves potency, suggesting a hydrogen bond acceptor is favorable. |
| Lead-1b | -CH₃ (Methyl) | 12.5 | Small alkyl group does not significantly improve activity. |
| Lead-1c | -SO₂Ph (Benzenesulfonyl) | 1.1 | Large, hydrophobic sulfonyl group dramatically increases potency, indicating a large hydrophobic pocket. |
Table 2: Hypothetical SAR Study on Aromatic Ring Substitution for Receptor Y Binding This table is a hypothetical representation for illustrative purposes.
| Compound ID | Modification to Biphenyl Core | Kᵢ (nM) | Key Observation |
| Lead-2 | 3'-Cl (Baseline) | 89 | Baseline binding affinity. |
| Lead-2a | 2'-Cl | 450 | Moving chlorine to ortho position is detrimental to binding. |
| Lead-2b | 4'-Cl | 75 | Para-chloro substitution offers slight improvement. |
| Lead-2c | 3'-F | 95 | Fluorine is well-tolerated but offers no advantage over chlorine. |
| Lead-2d | 3'-Cl, 4-OH | 22 | Adding a hydroxyl group significantly enhances binding, likely via a new hydrogen bond. |
Through such systematic studies, researchers can build a detailed map of the chemical features required for optimal biological activity, guiding the development of potent and selective drug candidates based on the this compound scaffold.
Mechanistic Insights into Molecular Interactions (e.g., binding modes, conformational changes upon binding)
Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific research focused on the molecular interactions of this compound. While the broader class of chlorinated biphenyls has been the subject of toxicological and environmental research, detailed studies elucidating the specific binding modes, and any subsequent conformational changes upon interaction with biological targets for this particular compound, are not publicly available.
However, without specific experimental or computational studies on this compound, any discussion of its binding modes or induced conformational changes would be purely speculative. Research on analogous compounds with aminomethyl groups or other substitutions on the biphenyl scaffold indicates that these modifications can significantly alter binding affinity and selectivity for various biological targets. nih.govmdpi.com For example, studies on benzylamine (B48309) analogues have shown that substituents on the phenyl ring influence binding to enzymes like monoamine oxidase B (MAO B), with the mode of binding being sensitive to the nature of the substituent. nih.gov
Detailed investigations, such as X-ray crystallography of the compound bound to a target protein or advanced computational modeling (e.g., molecular docking and molecular dynamics simulations), would be required to provide the specific mechanistic insights requested. chemrxiv.orgnih.gov At present, such data for this compound is not available in the cited resources.
Due to the absence of specific research data, a data table detailing binding affinities, interacting residues, or conformational changes for this compound cannot be generated.
Analytical Methodologies for the Quantitative and Qualitative Assessment of 3 Chloro Biphenyl 3 Methanamine in Research Contexts
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is a cornerstone for separating 3'-Chloro-biphenyl-3-methanamine from complex mixtures, reaction byproducts, or impurities. The choice of technique depends on the compound's volatility, polarity, and the analytical goals, such as purity assessment or quantification.
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly common for biphenyl (B1667301) derivatives.
Research Findings: Studies on similar compounds, such as aminobiphenyls, demonstrate the effectiveness of reversed-phase HPLC. For instance, a method developed for various aminobiphenyls utilized a C18 column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture (pH 2.5) researchgate.net. This approach allowed for the separation of isomers within 10 minutes researchgate.net. For this compound, a similar strategy would likely be effective. The separation would be based on the compound's partitioning between the nonpolar stationary phase (C18) and the polar mobile phase. The presence of the chlorine atom and the aminomethyl group will influence its retention time.
A simple HPLC method was developed and validated for determining biphenyl in food, using a calibration curve from 1.0 to 100.0 μg/mL with a high correlation coefficient (R² ≥ 0.999) e-jkfn.orgresearchgate.net. Another study on biphenyl phytoalexins used an isocratic separation on a Luna C18 column with a mobile phase of 1 mM trifluoroacetic acid (TFA) in water with methanol (B129727) (40:60 v/v), achieving quantization at 254 nm nih.gov. These established methods for biphenyl compounds provide a strong starting point for developing a specific HPLC protocol for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | researchgate.netnih.govresearchgate.net |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 2.5, 40:60 v/v) | researchgate.net |
| Methanol/0.05 M Phosphate Buffer (pH 5.0, 80:20 v/v) | researchgate.net | |
| Detector | Spectrophotometric (UV) or Amperometric | researchgate.net |
| Separation Time | < 10 minutes | researchgate.net |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds, including various chlorinated biphenyls nih.govepa.govcdc.gov. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, and to improve its chromatographic properties. The primary amine group can be derivatized using reagents like perfluoro anhydrides or pentafluorobenzoyl chloride to create more volatile and electron-capturing derivatives suitable for GC with electron-capture detection (ECD) nih.gov.
Research Findings: Standardized methods like EPA Method 8082A are used for the determination of polychlorinated biphenyls (PCBs) as Aroclors or individual congeners in various matrices using capillary columns with an ECD epa.gov. This method highlights the robustness of GC for chlorinated biphenyl analysis. Research on hydroxybiphenyls and chlorinated hydroxybiphenyls has explored various derivatization reagents to enhance detection by GC-ECD nih.gov. While direct GC analysis of this compound might be possible, derivatization would likely yield better sensitivity and peak shape. The analysis of chlorinated hydrocarbons by GC is a well-established field, providing extensive literature on suitable columns and conditions epa.govresearchgate.net.
| Parameter | Condition/Technique | Reference |
|---|---|---|
| Technique | Capillary Gas Chromatography | nih.govepa.gov |
| Detector | Electron Capture Detector (ECD), Mass Spectrometry (MS) | nih.govepa.govmdpi.com |
| Derivatization | May be required to improve volatility and sensitivity (e.g., with perfluoro anhydrides) | nih.gov |
| Confirmation | Analysis on a second GC column with a different stationary phase or by GC/MS | epa.gov |
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for qualitative analysis, such as monitoring reaction progress or assessing sample purity wpmucdn.com. For this compound, a normal-phase TLC plate (e.g., silica (B1680970) gel) could be used with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve separation wpmucdn.com.
Research Findings: TLC has been successfully used to separate mixtures of biphenyl, benzhydrol, and benzophenone (B1666685), demonstrating its utility for resolving compounds with similar core structures but different functional groups wpmucdn.com. Methods for detecting biogenic amines often involve derivatization with agents like dansyl chloride, which renders the spots fluorescent under UV light, thereby increasing sensitivity and specificity oiv.int. A similar derivatization strategy could be applied to this compound. The retention factor (Rf) value obtained under specific TLC conditions can be used for preliminary identification. For more definitive identification, TLC can be coupled with mass spectrometry (TLC-MS), where the spot of interest is eluted from the plate and analyzed advion.com.
Electrophoretic Techniques for High-Resolution Separations
Capillary electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it a valuable alternative or complementary technique to HPLC and GC wikipedia.org. In CE, analytes are separated based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.
Research Findings: While specific applications of CE for this compound are not readily available, the technique has been widely applied to the analysis of various amines and charged compounds rsc.org. For the analysis of a primary amine like this compound, the sample would be analyzed in a buffer with a pH below the pKa of the amine group, ensuring it is protonated and carries a positive charge. Micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly useful for separating neutral and charged compounds and could be employed to resolve this compound from neutral impurities. CE's high efficiency stems from the flat flow profile of the electroosmotic flow, which minimizes band broadening compared to the parabolic flow in pressure-driven systems like HPLC wikipedia.org.
Spectrophotometric and Electrochemical Detection Methods in Analytical Research
The choice of detector is critical for achieving the required sensitivity and selectivity. For this compound, both spectrophotometric and electrochemical methods are highly relevant when coupled with separation techniques like HPLC.
Spectrophotometric Detection: The biphenyl ring system in this compound results in strong ultraviolet (UV) absorbance. A UV-Vis or photodiode array (PDA) detector is commonly used in HPLC for the detection and quantification of biphenyl compounds nih.gov. A PDA detector has the added advantage of providing spectral information, which can aid in peak identification and purity assessment. Detection is often carried out at a wavelength around 254 nm nih.gov.
Electrochemical Detection (ED): The amine functional group is electrochemically active, making it amenable to sensitive and selective detection by electrochemical methods researchgate.net. Amperometric detection, where a potential is applied and the resulting current from the oxidation of the analyte is measured, can offer superior sensitivity and selectivity compared to UV detection for certain aminobiphenyls researchgate.netresearchgate.net. Research on aminobiphenyls has shown that detectors with platinum or boron-doped diamond electrodes can achieve very low detection limits, in the range of 10⁻⁸ to 10⁻⁹ mol/L, especially after preconcentration steps researchgate.netresearchgate.net.
Validation of Analytical Methods for Research Applications (e.g., linearity, accuracy, precision)
For any quantitative research, the analytical method used must be validated to ensure the reliability of the results. Validation involves assessing several key performance parameters according to established guidelines.
Research Findings: Method validation studies for analyzing biphenyl and its derivatives in various matrices provide a clear template for the process e-jkfn.orgresearchgate.netoup.comrevistabiomedica.org. The typical parameters evaluated include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.995 nih.govoup.com.
Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. Recoveries are typically expected to be within a range of 90-110% e-jkfn.orgscielo.br.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values are generally expected to be low, often below 5% e-jkfn.orgmdpi.com.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For biphenyl analysis using HPLC, LOD and LOQ values have been reported in the range of 0.04 and 0.13 μg/mL, respectively e-jkfn.orgresearchgate.net. For more sensitive electrochemical methods, detection limits can be in the nanomolar range .
| Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | nih.govoup.com |
| Accuracy (% Recovery) | 92.7 - 99.4% | e-jkfn.orgresearchgate.net |
| Precision (% RSD) | < 2.4% | e-jkfn.orgresearchgate.net |
| Limit of Detection (LOD) | ~0.04 µg/mL | e-jkfn.orgresearchgate.net |
| Limit of Quantitation (LOQ) | ~0.13 µg/mL | e-jkfn.orgresearchgate.net |
Future Research Directions and Emerging Perspectives for 3 Chloro Biphenyl 3 Methanamine
Development of Novel and Efficient Synthetic Strategies
The synthesis of substituted biphenyls is a well-established field, with palladium-catalyzed cross-coupling reactions being the cornerstone. Future research into the synthesis of 3'-Chloro-biphenyl-3-methanamine would likely focus on optimizing these established methods for efficiency, scalability, and milder reaction conditions.
A primary strategy for constructing the core biphenyl (B1667301) structure is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an arylboronic acid or ester with an aryl halide. For this compound, two principal disconnection approaches are plausible:
Coupling of (3-aminomethylphenyl)boronic acid with 1-bromo-3-chlorobenzene.
Coupling of (3-chlorophenyl)boronic acid with 3-bromobenzylamine (B82478) or a protected derivative.
The first approach may suffer from the reactivity of the free amine with the boronic acid moiety, necessitating the use of a protecting group on the nitrogen atom. The second approach is more common, where the aminomethyl group is introduced after the biphenyl core is formed.
A proposed multi-step synthesis, leveraging modern catalytic systems, could proceed as follows:
Suzuki-Miyaura Coupling: Reaction of 3-chlorophenylboronic acid with 1-bromo-3-cyanobenzene using a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst like [Pd(dppf)Cl₂]) to form 3'-chloro-[1,1'-biphenyl]-3-carbonitrile. This reaction benefits from high functional group tolerance and typically proceeds in high yield.
Reduction of the Nitrile: The resulting biphenyl carbonitrile can then be reduced to the primary amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
Alternative strategies could involve Grignard reagent-based cross-coupling. For instance, a Grignard reagent could be formed from 1-bromo-3-chlorobenzene, which is then coupled with a suitable electrophile. However, the Suzuki-Miyaura coupling generally offers superior functional group compatibility. Future research should aim to develop catalytic systems that are more cost-effective and environmentally benign, potentially utilizing catalysts based on more abundant metals or employing enzymatic processes.
| Proposed Synthetic Strategies for this compound |
| Strategy 1: Post-Coupling Amine Formation |
| Step 1: Suzuki-Miyaura coupling of 3-chlorophenylboronic acid and 1-bromo-3-cyanobenzene. |
| Step 2: Reduction of the nitrile group of the resulting 3'-chloro-[1,1'-biphenyl]-3-carbonitrile to form the final product. |
| Strategy 2: Pre-functionalized Coupling (with protection) |
| Step 1: Protection of the amine in 3-(aminomethyl)phenylboronic acid (e.g., as a Boc-carbamate). |
| Step 2: Suzuki-Miyaura coupling with 1-bromo-3-chlorobenzene. |
| Step 3: Deprotection of the amine to yield the final product. |
Expanding the Scope of Chemical Transformations and Derivatization
The presence of three distinct functional regions—the primary amine, the chloro substituent, and the aromatic biphenyl rings—makes this compound a versatile platform for chemical derivatization.
Amine Group Transformations: The primary amine is a nucleophilic center and a site for numerous chemical modifications.
N-Acylation: Reaction with acyl chlorides or anhydrides would yield a variety of amides. These derivatives could be explored for their biological activity or as building blocks for polymers like polyamides.
N-Alkylation: The amine can be mono- or di-alkylated using alkyl halides. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives.
Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones would produce imine derivatives, which are valuable intermediates and can act as ligands for metal complexes.
Derivatization for Analysis: Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) could be used to create fluorescent derivatives for sensitive detection in analytical methods like HPLC.
Chloro Group Transformations: The chlorine atom on one of the phenyl rings can be a site for further functionalization.
Nucleophilic Aromatic Substitution (SNAAr): While challenging on an unsubstituted chlorobenzene (B131634) ring, SNAAr can be facilitated by the presence of strong electron-withdrawing groups or by using strong nucleophiles under harsh conditions (e.g., high temperature and pressure).
Further Cross-Coupling: The C-Cl bond can participate in further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the synthesis of more complex, multi-substituted biphenyl systems.
Biphenyl Backbone Transformations: The aromatic rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation). The directing effects of the existing chloro and aminomethyl (or a protected derivative) groups would determine the position of the new substituents, offering a route to polysubstituted biphenyls.
Advanced Computational Modeling for Predictive Research and Material Design
Computational chemistry offers powerful tools to predict the properties of molecules like this compound, thereby guiding experimental efforts.
Conformational Analysis: A key feature of biphenyls is the torsional angle between the two phenyl rings. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the rotational energy barrier and identify the most stable conformation. This geometry is crucial for understanding how the molecule might interact with a biological target or pack in a solid-state material.
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution across the molecule. These maps would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the amine group would be a region of negative potential, while the hydrogens on the amine and the aromatic rings would be regions of positive potential. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking.
Predicting Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the characterization of newly synthesized derivatives.
Material Design:
Q & A
Q. What are the recommended synthetic routes for 3'-Chloro-biphenyl-3-methanamine?
- Methodological Answer : The synthesis typically involves coupling reactions between chlorinated aromatic precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link a 3-chlorophenylboronic acid derivative to a benzylamine-containing fragment . Key steps include:
- Precursor Preparation : Use 3-chlorophenylboronic acid and a brominated benzylamine derivative.
- Catalytic System : Employ Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a solvent like THF or DMF.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
Note: Reaction yields may vary depending on steric hindrance and electronic effects of substituents.
Q. How to characterize this compound using spectroscopic methods?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and the methanamine CH₂ group (δ 3.5–4.0 ppm).
- ¹³C NMR : Confirm biphenyl linkage (C-Cl at ~125–130 ppm) and methanamine carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ at m/z ~218) and fragmentation patterns .
- Infrared (IR) : Stretching frequencies for C-Cl (~550–650 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Systematic optimization involves:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to balance cost and efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) for solubility and reaction rate.
- Temperature Control : Lower temperatures (50–80°C) may reduce side reactions like dehalogenation .
Use Design of Experiments (DoE) to statistically evaluate interactions between variables .
Q. How to resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Methodological Answer : Contradictions often arise from impurities or measurement protocols. Mitigation strategies include:
- Repurification : Recrystallization (e.g., using ethanol/water) to isolate the pure compound.
- Standardized Protocols : Adhere to OECD guidelines for melting point determination (e.g., capillary method).
- Cross-Validation : Compare data from independent techniques (e.g., DSC for melting point vs. traditional methods) .
Q. What methodologies assess the ecological impact of this compound?
- Methodological Answer : Despite limited ecotoxicological data for this compound, apply predictive frameworks:
- QSAR Modeling : Estimate toxicity using quantitative structure-activity relationships (e.g., ECOSAR).
- Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) to infer persistence.
- In Vitro Assays : Use algal or daphnia toxicity tests (OECD 201/202) for acute aquatic toxicity .
Note: Full characterization requires experimental validation due to structural similarities to persistent organic pollutants .
Data Contradiction Analysis
Q. How to address conflicting spectral data for this compound in literature?
- Methodological Answer : Discrepancies may stem from isotopic impurities or solvent effects. Resolve via:
- Deuterated Solvent Consistency : Ensure all NMR spectra use the same solvent (e.g., CDCl₃ vs. DMSO-d₆).
- High-Field NMR : Use 500+ MHz instruments to resolve overlapping peaks.
- Independent Synthesis : Replicate the compound using alternative routes to confirm spectral assignments .
Safety and Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow OSHA and ECHA guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
